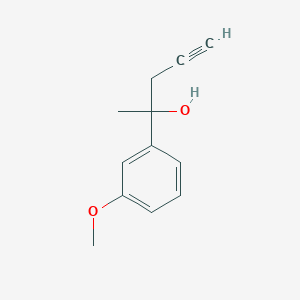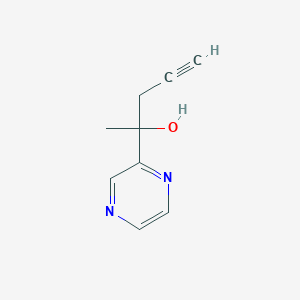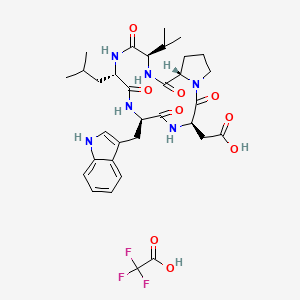
2-(3-Methoxyphenyl)-4-pentyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a pentynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-pentyn-2-ol typically involves the coupling of a methoxyphenyl derivative with a pentynol precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-4-pentyn-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the alkyne group can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but has an ethylamine backbone instead of a pentynol structure.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound contains a methoxyphenyl group and a quinazolinone structure.
Uniqueness
2-(3-Methoxyphenyl)-4-pentyn-2-ol is unique due to its alkyne functionality, which allows for a wide range of chemical transformations and applications. Its structural features make it a versatile compound in synthetic chemistry and various research fields.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-4-8-12(2,13)10-6-5-7-11(9-10)14-3/h1,5-7,9,13H,8H2,2-3H3 |
InChI-Schlüssel |
HPULPOURBLHBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C1=CC(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)


![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


